molecular formula C15H22N2O4 B2511277 methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate CAS No. 2247087-91-6

methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate

Cat. No.: B2511277
CAS No.: 2247087-91-6
M. Wt: 294.351
InChI Key: URYLFJVYWHLJGJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate is a chemical compound with the molecular formula C15H21NO3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a dihydroxypropyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with (2S)-2,3-dihydroxypropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity of the final product, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxypropyl group may play a role in binding to active sites, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
  • Methyl 4-(piperazin-1-yl)benzoate
  • Methyl 4-(2,3-dihydroxypropyl)piperazine-1-carboxylate

Uniqueness

Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate is unique due to the presence of both the dihydroxypropyl group and the piperazine ring, which confer specific chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-21-15(20)12-2-4-13(5-3-12)17-8-6-16(7-9-17)10-14(19)11-18/h2-5,14,18-19H,6-11H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYLFJVYWHLJGJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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